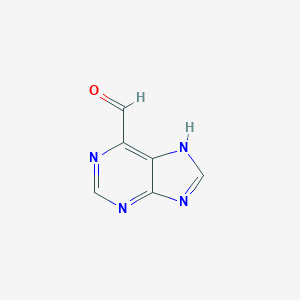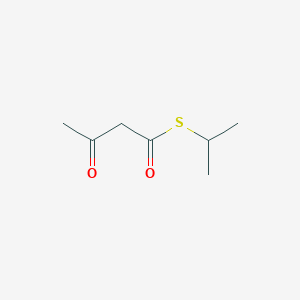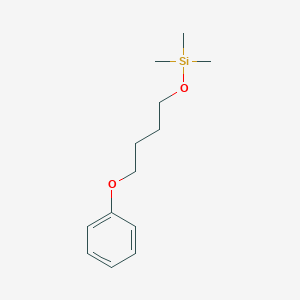
Trimethyl(4-phenoxybutoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(4-phenoxybutoxy)silane is a chemical compound that is used in various scientific research applications. It is a silane coupling agent that is commonly used as a surface modifier for inorganic materials, such as glass, ceramics, and metals. This compound is known for its ability to improve the adhesion between inorganic materials and organic polymers, making it a valuable tool in the field of materials science.
Mecanismo De Acción
The mechanism of action of trimethyl(4-phenoxybutoxy)silane involves the formation of covalent bonds between the silane molecule and the inorganic material surface. This results in the formation of a stable, hydrophobic surface that is more compatible with organic polymers. The presence of the phenoxy group in the molecule also provides additional anchoring points for the organic polymer, further improving the adhesion between the two materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of trimethyl(4-phenoxybutoxy)silane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to have any significant effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of trimethyl(4-phenoxybutoxy)silane in lab experiments offers several advantages, including its ability to improve the adhesion between inorganic materials and organic polymers, which can lead to the development of new functional materials. However, there are also some limitations to its use, such as its limited solubility in certain solvents and its potential for hydrolysis under certain conditions.
Direcciones Futuras
There are several future directions for the use of trimethyl(4-phenoxybutoxy)silane in scientific research. One potential area of application is in the development of new functional materials with improved mechanical and thermal properties. Another area of interest is in the development of new surface modification techniques for a range of inorganic materials. Additionally, the use of this compound in the synthesis of hybrid materials and composites is an area of growing interest.
Métodos De Síntesis
Trimethyl(4-phenoxybutoxy)silane can be synthesized through a variety of methods, including the reaction of 4-phenoxybutanol with trimethylchlorosilane. This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The resulting product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Trimethyl(4-phenoxybutoxy)silane is widely used in scientific research applications, particularly in the field of materials science. It is commonly used as a surface modifier for inorganic materials, such as glass, ceramics, and metals, to improve the adhesion between these materials and organic polymers. This compound is also used in the synthesis of various functional materials, such as polymer composites and hybrid materials.
Propiedades
Número CAS |
16654-51-6 |
|---|---|
Nombre del producto |
Trimethyl(4-phenoxybutoxy)silane |
Fórmula molecular |
C13H22O2Si |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
trimethyl(4-phenoxybutoxy)silane |
InChI |
InChI=1S/C13H22O2Si/c1-16(2,3)15-12-8-7-11-14-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Clave InChI |
AQPFBTNJBOXHDH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCOC1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)OCCCCOC1=CC=CC=C1 |
Sinónimos |
Trimethyl(4-phenoxybutoxy)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



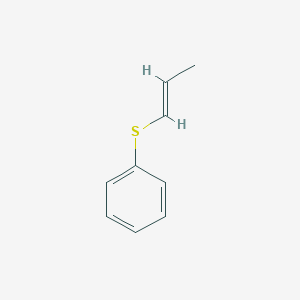
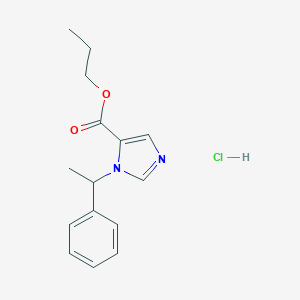
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
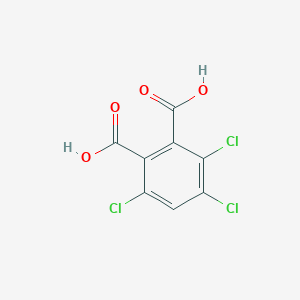
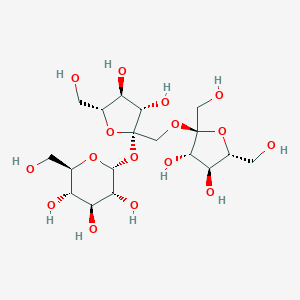
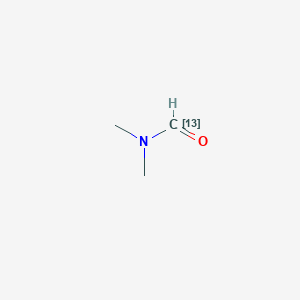
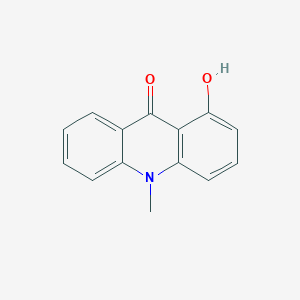
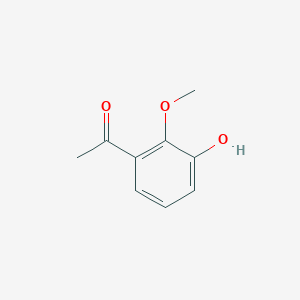
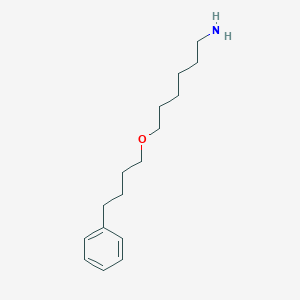
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)
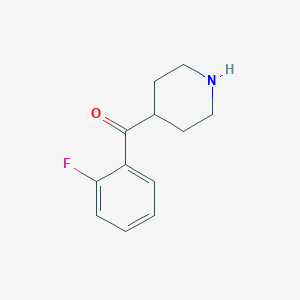
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
